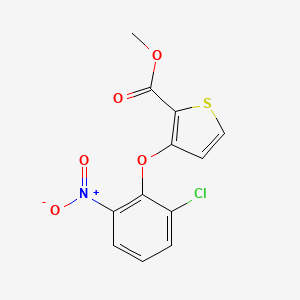
3-((2-(二氨基亚甲基氨基)噻唑-4-基)甲硫基)丙酰胺
描述
This compound, also known as Famotidine , is a molecule with the formula C8H14N6S2 . It is used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. This ring is attached to a propyl group via a sulfur atom .Physical and Chemical Properties Analysis
This compound has a molecular weight of 258.367 Da . It has a density of 1.6±0.1 g/cm3, a boiling point of 455.5±55.0 °C at 760 mmHg, and a flash point of 229.3±31.5 °C . It also has a polar surface area of 178 Å2 .科学研究应用
量子力学和光谱研究
- 法莫替丁一直是广泛量子化学计算和光谱研究的主题。这些研究包括对其平衡几何、振动频率、红外强度、拉曼活性和核磁共振化学位移的分析。此类研究对于理解该化合物的物理和化学性质至关重要 (Muthu、Maheswari 和 Sundius,2013)。
药物分析和监测
- 该化合物已用于废水中药物检测分析方法的开发和验证。这包括用于测量工业废物流中活性药物成分低浓度的 SPE-LC-MS/MS 方法 (Deegan 等人,2011)。
组胺受体研究
- 对法莫替丁的研究包括其对胃粘膜中组胺敏感腺苷酸环化酶的影响,揭示了其作为组胺 H2 受体拮抗剂的机制。这项研究对于理解其在消化性溃疡等疾病中的治疗应用至关重要 (Harada、Terai 和 Maeno,1983)。
金属药物化学
- 该化合物已在与金属离子相互作用的背景下进行研究,特别是在形成金属配合物方面。这项研究在药物无机化学领域具有重要意义,因为它与药物在人体内的药代动力学和相互作用有关 (Barańska 等人,1997)。
化学合成和结构分析
- 有一些研究集中于该化合物及其衍生物的合成及其结构分析。这包括确定晶体结构和研究不同的合成途径,这对开发新的药物制剂至关重要 (Ishida 等人,1989)。
安全和危害
Safety measures for handling this compound include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
作用机制
Target of Action
Famotidine Amidine, also known as MYP80MD10H or 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide, primarily targets the histamine H2 receptors . These receptors are located on the gastric parietal cells in the stomach . The primary role of these receptors is to stimulate the secretion of gastric acid .
Mode of Action
Famotidine Amidine acts as a competitive inhibitor of the histamine H2 receptors . By blocking the action of histamine on the parietal cells, it inhibits gastric acid secretion . This makes it highly effective in conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .
Biochemical Pathways
The inhibition of gastric acid secretion by Famotidine Amidine affects the biochemical pathways related to digestion. It suppresses both basal and nocturnal gastric acid secretion, as well as acid secretion stimulated by food, caffeine, insulin, and pentagastrin . Famotidine Amidine also inhibits histamine-induced expression of Toll-like receptor 3 (TLR3) in SARS-CoV-2 infected cells and can reduce TLR3-dependent signaling processes .
Pharmacokinetics
Famotidine Amidine exhibits a biexponential decay in plasma concentration-time profile after intravenous administration, with a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . It is approximately 70% eliminated unchanged into urine after intravenous administration . Famotidine Amidine’s clearance is reduced in patients with renal insufficiency and in elderly patients, suggesting that the maintenance dosage should be reduced in these patient groups .
Result of Action
The result of Famotidine Amidine’s action is a significant reduction in gastric acid secretion. This leads to relief from symptoms associated with conditions like duodenal ulcers, benign gastric ulcers, GERD, and Zollinger-Ellison syndrome . It has a dose-dependent therapeutic action, with the highest dose having the most extended duration of action and the highest inhibitory effect on gastric acid secretion .
Action Environment
The action of Famotidine Amidine can be influenced by environmental factors such as pH and the presence of other substances in the stomach. For instance, co-administration of potent acids reduces the oral absorption of Famotidine Amidine by 20 to 30% . Furthermore, its effectiveness can be affected by the patient’s age and renal function .
属性
IUPAC Name |
3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]propanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N6S2/c9-6(10)1-2-15-3-5-4-16-8(13-5)14-7(11)12/h4H,1-3H2,(H3,9,10)(H4,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANULGZDUAVRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154448 | |
| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124646-10-2 | |
| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124646102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2-(Diaminomethyleneamino)thiazol-4-yl)methylthio)propanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-((2-(DIAMINOMETHYLENEAMINO)THIAZOL-4-YL)METHYLTHIO)PROPANIMIDAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MYP80MD10H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-6-{[(4-nitrophenyl)methyl]sulfanyl}pyrimidine-2,5-diamine](/img/structure/B3060834.png)


![2-{[(4-Ethylphenyl)amino]methyl}phenol](/img/structure/B3060838.png)



![2H-Indol-2-one, 3-[(4-fluorophenyl)methylene]-1,3-dihydro-, (Z)-](/img/structure/B3060845.png)

![2-[(3-methylphenyl)methyl]guanidine](/img/structure/B3060847.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
![5-[(4H-1,2,4-Triazol-3-ylthio)methyl]-2-furoic acid](/img/structure/B3060853.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)
